molecular formula C7H9NO2 B13192728 1,5-Dioxaspiro[2.5]octane-2-carbonitrile

1,5-Dioxaspiro[2.5]octane-2-carbonitrile

Cat. No.: B13192728
M. Wt: 139.15 g/mol
InChI Key: RZBHMGGDYYEOSG-UHFFFAOYSA-N
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Description

1,5-Dioxaspiro[25]octane-2-carbonitrile is a chemical compound with the molecular formula C7H9NO2 It is characterized by a spirocyclic structure containing both dioxane and nitrile functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,5-Dioxaspiro[2.5]octane-2-carbonitrile typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable diol with a nitrile-containing reagent. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the formation of the desired spirocyclic structure.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize yield and purity. The use of advanced purification techniques, such as distillation and chromatography, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: 1,5-Dioxaspiro[2.5]octane-2-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.

    Substitution: The nitrile group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions to achieve substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

1,5-Dioxaspiro[2.5]octane-2-carbonitrile has a wide range of applications in scientific research, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is used in the study of biochemical pathways and interactions due to its unique structure.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,5-Dioxaspiro[2.5]octane-2-carbonitrile involves its interaction with molecular targets and pathways within biological systems. The nitrile group can form interactions with enzymes and receptors, influencing various biochemical processes. The spirocyclic structure may also contribute to its binding affinity and specificity.

Comparison with Similar Compounds

    1,6-Dioxaspiro[2.5]octane-2-carbonitrile: This compound has a similar spirocyclic structure but differs in the position of the dioxane ring.

    1-Oxaspiro[2.5]octane-2-carbonitrile: Another related compound with a different arrangement of oxygen and carbon atoms.

Uniqueness: 1,5-Dioxaspiro[2.5]octane-2-carbonitrile is unique due to its specific spirocyclic structure and the presence of both dioxane and nitrile functional groups. This combination of features imparts distinct chemical and physical properties, making it valuable for various applications.

Properties

Molecular Formula

C7H9NO2

Molecular Weight

139.15 g/mol

IUPAC Name

1,7-dioxaspiro[2.5]octane-2-carbonitrile

InChI

InChI=1S/C7H9NO2/c8-4-6-7(10-6)2-1-3-9-5-7/h6H,1-3,5H2

InChI Key

RZBHMGGDYYEOSG-UHFFFAOYSA-N

Canonical SMILES

C1CC2(COC1)C(O2)C#N

Origin of Product

United States

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